1-Bromoundecan-2-one
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Overview
Description
1-Bromoundecan-2-one is an organic compound with the molecular formula C11H21BrO It is a brominated ketone, where the bromine atom is attached to the first carbon of an undecane chain, and the carbonyl group is attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoundecan-2-one can be synthesized through several methods. One common method involves the bromination of undecane-2-one. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale bromination reactors. The process would include the careful handling of bromine and the use of efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromoundecan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.
Oxidation: Performed under acidic or basic conditions, depending on the oxidizing agent used.
Major Products Formed:
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Reduction: The major product is 1-undecanol.
Oxidation: Products include 1-bromoundecanoic acid and other oxidized derivatives.
Scientific Research Applications
1-Bromoundecan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-Bromoundecan-2-one involves its reactivity due to the presence of both the bromine atom and the carbonyl group. The bromine atom makes the compound susceptible to nucleophilic attack, while the carbonyl group can participate in various addition and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
1-Bromoundecane: Similar in structure but lacks the carbonyl group, making it less reactive in certain types of reactions.
2-Bromoundecane: The bromine atom is attached to the second carbon, altering its reactivity and the types of reactions it undergoes.
1-Chloroundecan-2-one: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and physical properties.
Uniqueness: 1-Bromoundecan-2-one is unique due to the presence of both a bromine atom and a carbonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various industrial applications.
Biological Activity
1-Bromoundecan-2-one is a brominated ketone that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C11H23BrO, is structurally characterized by a long aliphatic chain and a carbonyl group, which may contribute to its interaction with biological systems.
- Molecular Weight : 251.21 g/mol
- CAS Number : 74163-37-0
- Structure : The compound features a bromine atom attached to the undecane chain, specifically at the second carbon position relative to the carbonyl group.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. A study focusing on various synthetic ammonium salts, including derivatives of brominated compounds, demonstrated effective antibacterial activity against multi-drug-resistant (MDR) strains of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentrations (MICs) for these compounds ranged from 4–16 µg/mL, showcasing their potential as therapeutic agents against resistant bacterial strains .
The antibacterial mechanism appears to involve disruption of bacterial membranes, leading to cell lysis. Time-killing experiments indicated a bacteriostatic effect at lower concentrations, suggesting that this compound may inhibit bacterial growth without causing immediate cell death .
Cytotoxicity Studies
In vitro studies using HepG2 human hepatic cell lines revealed that this compound exhibited low cytotoxicity at effective antimicrobial concentrations, indicating a favorable therapeutic index for potential clinical applications .
Study on Thioesterase Activity
A significant aspect of research involving this compound is its role as a substrate in enzymatic reactions. For instance, it has been used in studies examining the activity of human thioesterase THEM2, which hydrolyzes acyl-CoA thioesters. The compound was synthesized and assessed for its ability to interact with this enzyme, providing insights into lipid metabolism and potential therapeutic targets in metabolic disorders .
Synthesis and Derivatives
The synthesis of this compound has been explored in various chemical contexts. It serves as an intermediate for producing α-bromoketones and thiazoles through reactions with N-bromosuccinimide (NBS). These derivatives have shown broad-spectrum biological activities, further emphasizing the importance of brominated compounds in medicinal chemistry .
Data Table: Biological Activity Summary
Properties
CAS No. |
73121-60-5 |
---|---|
Molecular Formula |
C11H21BrO |
Molecular Weight |
249.19 g/mol |
IUPAC Name |
1-bromoundecan-2-one |
InChI |
InChI=1S/C11H21BrO/c1-2-3-4-5-6-7-8-9-11(13)10-12/h2-10H2,1H3 |
InChI Key |
YPTRCDNVOOUYER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CBr |
Origin of Product |
United States |
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